![molecular formula C19H17N5O2 B2529939 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034378-26-0](/img/structure/B2529939.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1-4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . This compound inhibits this process by blocking the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
Its low molecular weight suggests that it may have beneficial adme properties and bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生物活性
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound belonging to the pyrrolo[2,3-c]pyridine class, which is characterized by a fused pyrrole-pyridine ring system. This compound has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinoxaline core, known for various biological activities.
- A carboxamide functional group, which can influence solubility and bioavailability.
The specific configuration of this compound allows it to interact with biological targets effectively.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The mechanisms include:
- Enzyme Inhibition : It may inhibit key enzymes related to cancer progression or inflammation.
- Receptor Modulation : It can bind to receptors that mediate physiological responses, potentially altering their activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is a promising area for further investigation.
Antimicrobial Properties
Quinoxaline derivatives are also noted for their antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents.
In Vitro Studies
Recent studies have explored the in vitro effects of similar compounds on various cancer cell lines. For example:
- A compound structurally related to this compound demonstrated an IC50 value of 5 µM against HeLa cells, indicating potent antiproliferative effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Substitutions on the quinoxaline or pyrrolopyridine moieties can significantly alter potency and selectivity against specific targets.
Compound | Activity Type | IC50 (µM) | Target |
---|---|---|---|
Compound A | Anticancer | 5 | HeLa Cells |
Compound B | Antimicrobial | 10 | E. coli |
科学的研究の応用
Case Studies
A study involving similar quinoxaline derivatives demonstrated significant antiproliferative activity against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating potent activity compared to the reference drug doxorubicin (IC50 3.23 μg/mL) .
Antibacterial Activity
The compound's structure suggests potential antibacterial effects. Research on related compounds has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives containing electron-withdrawing groups displayed enhanced activity against Mycobacterium smegmatis and other pathogens.
Data Table: Antimicrobial Activity of Quinoxaline Derivatives
Compound Name | Target Bacteria | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|---|
Compound A | Mycobacterium smegmatis | 16 | 25 |
Compound B | Pseudomonas aeruginosa | 19 | 25 |
Compound C | Staphylococcus aureus | 15 | 25 |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide and its biological activity is crucial for optimizing its therapeutic potential. Modifications in the side chains and core structure can significantly influence its pharmacological properties.
Key Findings
- The introduction of electron-withdrawing groups enhances antibacterial activity.
- Structural variations can lead to improved binding affinity to target enzymes, increasing efficacy against cancer cells.
特性
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-23-9-6-13-7-10-24(19(26)17(13)23)11-8-20-18(25)16-12-21-14-4-2-3-5-15(14)22-16/h2-7,9-10,12H,8,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZUOLMMTJKOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。